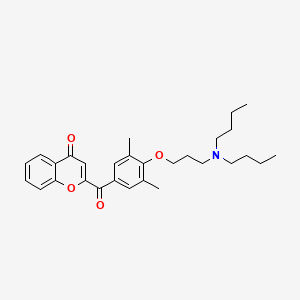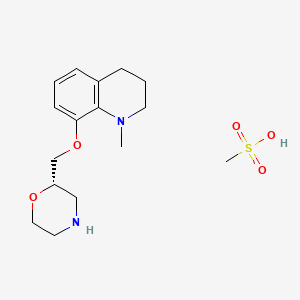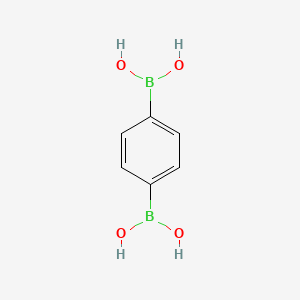
1,4-Benzenediboronic acid
Overview
Description
Mechanism of Action
Target of Action
1,4-Benzenediboronic acid, also known as 1,4-Phenylenediboronic Acid, is primarily used in chemical reactions as a reagent .
Mode of Action
This compound is known to participate in various chemical reactions. For instance, it is used in palladium-catalyzed sequential alkenylation and conjugate addition reactions, Scholl cyclizations, and Suzuki-Miyaura cross-coupling reactions . In the presence of caffeic acid, this compound forms a complex that undergoes an electrochemical oxidation process .
Biochemical Pathways
As a chemical reagent, this compound is involved in the formation of covalent organic frameworks (COFs) and other complex organic molecules . It participates in the synthesis of these structures, affecting the pathways that lead to the formation of new compounds .
Pharmacokinetics
Safety data sheets indicate that it may cause skin and eye irritation, and may cause respiratory irritation .
Result of Action
The primary result of the action of this compound is the formation of new chemical compounds. For instance, it is used in the preparation of indolizine derivatives as OLEDs, in organic thin-film transistors, and in the formation of fluorescence and solution-processable coordination polymers .
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For example, the formation of covalent organic frameworks (COFs) using this compound can be influenced by factors such as temperature and the presence of other reactants .
Biochemical Analysis
Biochemical Properties
1,4-Benzenediboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and polyols. This property makes it a valuable tool in the design of sensors and drug delivery systems. It interacts with enzymes, proteins, and other biomolecules through boronate ester formation. For instance, it can bind to the hydroxyl groups of serine and threonine residues in proteins, affecting their function and stability . Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of kinases and phosphatases, which are crucial for cell signaling . By binding to specific proteins, it can alter their conformation and function, leading to changes in gene expression and metabolic flux. For example, this compound can modulate the activity of glucose transporters, impacting cellular glucose uptake and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of boronate esters with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction . For instance, it can inhibit the activity of proteases by binding to their active sites, preventing substrate access. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to hydrolysis and degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, it can lead to adverse effects, including tissue damage and organ toxicity. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . Additionally, it can influence the levels of metabolites by altering enzyme activity and gene expression . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via specific transporters and accumulate in certain cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . These factors determine its localization and accumulation within cells and tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenediboronic acid can be synthesized through several methods. One common method involves the reaction of 1,4-dibromobenzene with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of trimethyl borate and subsequent hydrolysis with hydrochloric acid . The reaction conditions are as follows:
- Dissolve 1,4-dibromobenzene in tetrahydrofuran.
- Cool the solution to -78°C and add n-butyllithium.
- Stir the mixture for 1 hour.
- Slowly add trimethyl borate and stir for an additional 2 hours.
- Neutralize the reaction mixture with hydrochloric acid.
- Extract the product with ethyl acetate and water.
- Recrystallize the product from dichloromethane and hexane to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1,4-Benzenediboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Esterification: The compound can undergo esterification reactions with alcohols to form boronate esters.
Scientific Research Applications
1,4-Benzenediboronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
1,4-Benzenediboronic acid can be compared with other similar compounds, such as:
1,3-Benzenediboronic acid: This compound has boronic acid groups at the 1 and 3 positions of the benzene ring, whereas this compound has them at the 1 and 4 positions.
4,4’-Biphenyldiboronic acid: This compound consists of two benzene rings connected by a single bond, with boronic acid groups at the 4 positions of each ring.
This compound is unique in its ability to form stable covalent bonds with diols, making it a valuable reagent in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
(4-boronophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8B2O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,9-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODYVHJTUHHINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
676566-94-2 | |
| Record name | Boronic acid, B,B′-1,4-phenylenebis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676566-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20963507 | |
| Record name | 1,4-Phenylenediboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4612-26-4 | |
| Record name | 4612-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Phenylenediboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Benzenediboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


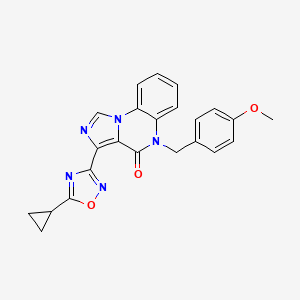
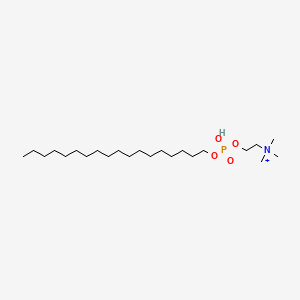
![5-Hydroxybenzo[c]fluoren-7-one](/img/structure/B1205787.png)
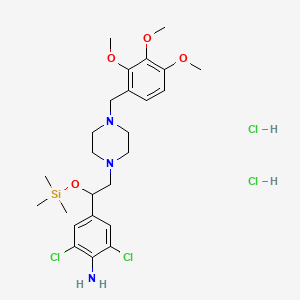
![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)
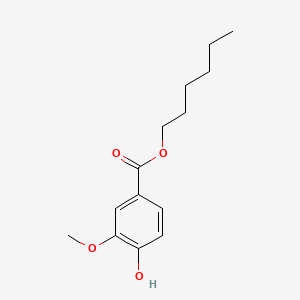
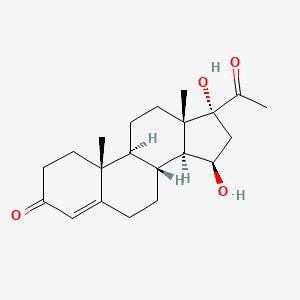
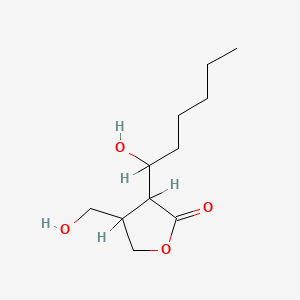

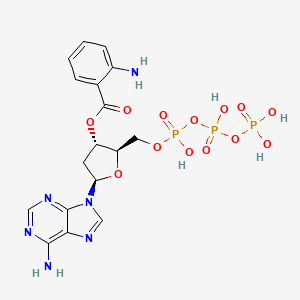
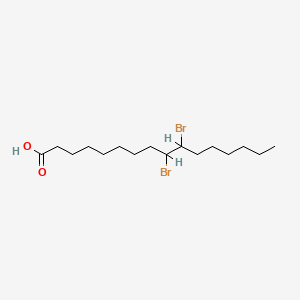
![5-Isoquinolinesulfonamide,N-(2-aminoethyl)-N-[2-[[3-(4-chlorophenyl)-2-propen-1-yl]amino]ethyl]-](/img/structure/B1205800.png)
